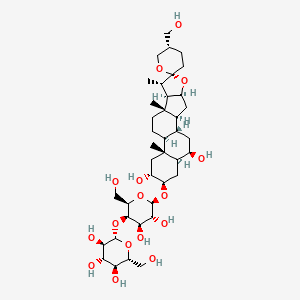
Atroviolaceoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atroviolaceoside is a natural product found in Allium atroviolaceum with data available.
Applications De Recherche Scientifique
Biological Activities
Atroviolaceoside exhibits several biological activities that make it a subject of interest in various fields:
- Antioxidant Properties : this compound has demonstrated significant antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is crucial in combatting conditions related to oxidative damage, such as neurodegenerative diseases and aging-related disorders .
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers, making it a potential candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways suggests therapeutic applications in conditions like arthritis and cardiovascular diseases .
- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from damage induced by toxins. For instance, it has been found to improve outcomes in models of neurotoxicity, suggesting its use in neurodegenerative disease therapies .
Agricultural Applications
This compound's properties extend into agriculture, particularly in pest management:
- Natural Pesticide : Due to its bioactive compounds, this compound can be utilized as a natural pesticide. Its effectiveness against various pests makes it a sustainable alternative to synthetic pesticides, promoting environmentally friendly agricultural practices .
- Plant Growth Promotion : Some studies suggest that phenolic compounds like this compound can enhance plant growth and resilience against environmental stresses, contributing to improved crop yields .
Food Science Applications
In food science, this compound is recognized for its potential benefits:
- Food Preservation : The antioxidant properties of this compound can be harnessed in food preservation, helping to extend shelf life and maintain nutritional quality by preventing oxidative degradation .
- Nutraceuticals : Given its health benefits, this compound is being explored for incorporation into dietary supplements and functional foods aimed at improving health outcomes through natural compounds .
Case Studies
Several studies have highlighted the applications of this compound:
Propriétés
Formule moléculaire |
C39H64O16 |
|---|---|
Poids moléculaire |
788.9 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,15R,16R,18S,19R)-15,19-dihydroxy-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O16/c1-16-28-25(55-39(16)7-4-17(12-40)15-50-39)9-20-18-8-22(43)21-10-24(23(44)11-38(21,3)19(18)5-6-37(20,28)2)51-35-33(49)31(47)34(27(14-42)53-35)54-36-32(48)30(46)29(45)26(13-41)52-36/h16-36,40-49H,4-15H2,1-3H3/t16-,17-,18+,19-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,31+,32+,33+,34-,35+,36-,37-,38+,39+/m0/s1 |
Clé InChI |
UPXMNFSCVVTVFO-IZISHBDUSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)O[C@]18CC[C@H](CO8)CO |
SMILES canonique |
CC1C2C(CC3C2(CCC4C3CC(C5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)OC18CCC(CO8)CO |
Synonymes |
atroviolaceoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















